2-(4-Methoxy-3-methylphenyl)pyridin-3-ol
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Overview
Description
2-(4-Methoxy-3-methylphenyl)pyridin-3-ol is an organic compound with the molecular formula C13H13NO2. It is a derivative of pyridine, featuring a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol typically involves the reaction of 4-methoxy-3-methylphenylboronic acid with 3-hydroxypyridine under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures around 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Methoxy-3-methylphenyl)pyridin-3-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular signaling pathways. For example, it may act as an inhibitor of the ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1), which is involved in cancer cell migration and metastasis .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Another compound with similar structural features and potential biological activities.
Pyridin-2-ol, Pyridin-3-ol, and Pyridin-4-ol: These compounds share the pyridin-ol structure but differ in the position of the hydroxyl group and additional substituents.
Uniqueness
2-(4-Methoxy-3-methylphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMZILAFROJDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682782 |
Source
|
Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93189-30-1 |
Source
|
Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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